molecular formula C26H25N3O5S2 B11516413 4-butoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

4-butoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B11516413
M. Wt: 523.6 g/mol
InChI Key: BIXWNMKJGMFZFZ-UHFFFAOYSA-N
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Description

4-BUTOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the butoxy and methoxy-nitrophenyl groups. The final step involves the formation of the benzamide linkage. Common reagents used in these reactions include various halides, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy and butoxy groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of alkylated or arylated products.

Scientific Research Applications

4-BUTOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-BUTOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE: Known for its unique combination of functional groups and biological activities.

    Benzothiazole Derivatives: Similar compounds with variations in the substituents on the benzothiazole core, such as different alkyl or aryl groups.

Uniqueness

The uniqueness of 4-BUTOXY-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25N3O5S2

Molecular Weight

523.6 g/mol

IUPAC Name

4-butoxy-N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C26H25N3O5S2/c1-3-4-13-34-21-9-5-17(6-10-21)25(30)27-19-7-11-22-24(15-19)36-26(28-22)35-16-18-14-20(29(31)32)8-12-23(18)33-2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,30)

InChI Key

BIXWNMKJGMFZFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=C(C=CC(=C4)[N+](=O)[O-])OC

Origin of Product

United States

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